molecular formula C26H25BrN4O2S B11637679 N-(3-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine

N-(3-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine

Cat. No.: B11637679
M. Wt: 537.5 g/mol
InChI Key: DTKKEPJJNLTEAU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine is a complex organic compound that belongs to the class of phthalazinamine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine typically involves multiple steps, including the formation of the phthalazinamine core, bromination, and sulfonylation. Common reagents used in these reactions may include bromine, sulfonyl chlorides, and various catalysts. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating specific diseases.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other phthalazinamine derivatives with different substituents. Examples include:

  • N-(3-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine
  • N-(3-fluorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine

Uniqueness

The uniqueness of N-(3-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine lies in its specific substituents, which may confer unique chemical and biological properties

Properties

Molecular Formula

C26H25BrN4O2S

Molecular Weight

537.5 g/mol

IUPAC Name

N-(3-bromophenyl)-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-amine

InChI

InChI=1S/C26H25BrN4O2S/c1-18-12-13-19(16-24(18)34(32,33)31-14-5-2-6-15-31)25-22-10-3-4-11-23(22)26(30-29-25)28-21-9-7-8-20(27)17-21/h3-4,7-13,16-17H,2,5-6,14-15H2,1H3,(H,28,30)

InChI Key

DTKKEPJJNLTEAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Br)S(=O)(=O)N5CCCCC5

Origin of Product

United States

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